Aminocyanamide
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Overview
Description
Aminocyanamide is an organic compound characterized by the presence of both an amino group and a nitrile group
Preparation Methods
Aminocyanamide can be synthesized through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as stirring without solvent at room temperature or at elevated temperatures. Another method involves the use of cyanogen bromide as a cyanating agent, although this reagent’s toxicity has prompted the development of safer alternatives .
Chemical Reactions Analysis
Aminocyanamide undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: this compound can participate in substitution reactions, where the amino or nitrile group is replaced by other functional groups.
Cycloaddition: This compound can undergo cycloaddition reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Aminocyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: this compound derivatives have shown potential as bioactive molecules with applications in drug discovery.
Medicine: Some this compound derivatives are being investigated for their potential therapeutic properties.
Industry: This compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of aminocyanamide involves its interaction with specific molecular targets. The amino and nitrile groups in this compound allow it to participate in various chemical reactions, which can lead to the formation of bioactive compounds. These compounds can interact with biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Aminocyanamide is similar to other compounds such as cyanamide and aminoguanidine. it is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical properties. Similar compounds include:
Cyanamide: Contains a nitrile group but lacks an amino group.
Aminoguanidine: Contains an amino group but has different structural features compared to this compound.
Properties
IUPAC Name |
aminocyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N3/c2-1-4-3/h4H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHKZKRNWNULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481348 |
Source
|
Record name | aminocyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.055 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-94-9 |
Source
|
Record name | aminocyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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